2-(Cyclohexylthio)-5-nitrobenzaldehyde 2-(Cyclohexylthio)-5-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 175278-46-3
VCID: VC20911858
InChI: InChI=1S/C13H15NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
SMILES: C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Molecular Formula: C13H15NO3S
Molecular Weight: 265.33 g/mol

2-(Cyclohexylthio)-5-nitrobenzaldehyde

CAS No.: 175278-46-3

Cat. No.: VC20911858

Molecular Formula: C13H15NO3S

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclohexylthio)-5-nitrobenzaldehyde - 175278-46-3

Specification

CAS No. 175278-46-3
Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
IUPAC Name 2-cyclohexylsulfanyl-5-nitrobenzaldehyde
Standard InChI InChI=1S/C13H15NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
Standard InChI Key KKPVOEAECFNQNB-UHFFFAOYSA-N
SMILES C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Canonical SMILES C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Introduction

2-(Cyclohexylthio)-5-nitrobenzaldehyde is an organic compound with the molecular formula C₁₃H₁₅NO₃S. It features a benzaldehyde core substituted with a nitro group at the 5-position and a cyclohexylthio group at the 2-position. This unique structural combination imparts distinct chemical and biological properties to the compound.

Synthesis Methods

The synthesis of 2-(Cyclohexylthio)-5-nitrobenzaldehyde typically involves two main steps:

  • Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

  • Thioether Formation: The nitrobenzaldehyde is then reacted with cyclohexanethiol in the presence of a base like sodium hydroxide or potassium carbonate to form the cyclohexylthio group.

Chemical Reactions and Applications

2-(Cyclohexylthio)-5-nitrobenzaldehyde undergoes various chemical reactions, including reduction, oxidation, and substitution. These reactions can lead to the formation of different derivatives with potential applications in organic synthesis, materials science, and pharmaceutical research.

Common Reactions

Reaction TypeReagentsProducts
ReductionHydrogen gas with palladium catalyst, sodium borohydride2-(Cyclohexylthio)-5-aminobenzaldehyde
OxidationPotassium permanganate, chromium trioxide2-(Cyclohexylthio)-5-nitrobenzoic acid
SubstitutionNucleophiles such as amines or alcohols in the presence of a baseVarious substituted derivatives

Biological Activity and Potential Applications

While specific biological activities of 2-(Cyclohexylthio)-5-nitrobenzaldehyde are not extensively documented, compounds with similar nitro and thioether functionalities often exhibit antibacterial and anticancer properties. The nitro group can participate in redox reactions, potentially disrupting bacterial enzymes or inducing apoptosis in cancer cells.

Potential Biological Effects

  • Antibacterial Activity: Nitroaromatic compounds can disrupt bacterial cellular processes.

  • Anticancer Activity: Similar compounds may induce apoptosis or inhibit cell proliferation.

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